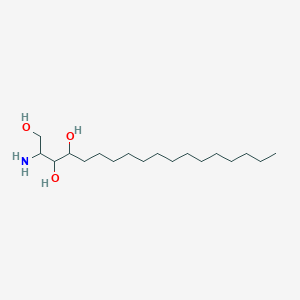
2-Aminooctadecane-1,3,4-triol
説明
2-Aminooctadecane-1,3,4-triol, also known as Phytosphingosine, is a natural product . It has a molecular formula of C18H39NO3 . It is also known by other names such as (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 317.507 Da and the monoisotopic mass is 317.292999 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 483.7±40.0 °C at 760 mmHg, and a flash point of 246.4±27.3 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 16 freely rotating bonds . Its polar surface area is 87 Å2 .科学的研究の応用
Microwave-Assisted Synthesis of Schiff Base Derivative : A study by Hijji et al. (2021) focused on the synthesis of a water-soluble Glucose amine Schiff base derivative using a microwave-assisted method. This research holds potential applications in crystallography and theoretical chemistry, particularly in molecular electronic potential and density functional theory analyses (Hijji et al., 2021).
Synthesis and Structural Characterization of Triorganotin(IV) Complexes : Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives, offering insights into molecular structures and potential applications in materials science and organometallic chemistry (Baul et al., 2002).
Efficient Synthesis of Enantiomers : Dunlap et al. (2008) developed a synthesis method for enantiomers of 4-aminobutane-1,2,3-triol using glucose as a starting material. This process is relevant in the synthesis of pharmaceuticals and biologically active compounds (Dunlap et al., 2008).
Oxidation of Methyl Esters of Fatty Acids : A study by Ansari et al. (1981) explored the oxidation of fatty acid methyl esters, leading to potential applications in organic chemistry and lipid research (Ansari et al., 1981).
Synthesis of Polyhydroxylated Compounds : Rao (2018) focused on the synthesis of polyhydroxylated compounds, particularly (3S, 4R)-5-Phenylpentane-1,3,4-triol, highlighting applications in drug discovery and natural product synthesis (Rao, 2018).
Inhibition of Lipoxygenase and α-Glucosidase : Riaz et al. (2019) discovered new sphingolipids exhibiting inhibitory potential against lipoxygenase and α-glucosidase, relevant in pharmacology and the development of therapeutic agents (Riaz et al., 2019).
Stereoselective Synthesis of 1,2,4-Triols : Murakami et al. (1993) developed a new strategy for the stereoselective synthesis of 1,2,4-triols, essential in organic synthesis and pharmaceutical chemistry (Murakami et al., 1993).
Antimalarial Activity of Trioxaquines : Dechy‐Cabaret et al. (2000) explored the antimalarial activities of trioxaquines, combining aminoquinoline and trioxane, indicating potential in medicinal chemistry and drug development (Dechy‐Cabaret et al., 2000).
作用機序
特性
IUPAC Name |
2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289957, DTXSID10862191 | |
| Record name | 2-aminooctadecane-1,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_27912 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-11-9, 33511-66-9 | |
| Record name | 4-Hydroxysphinganine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminooctadecane-1,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



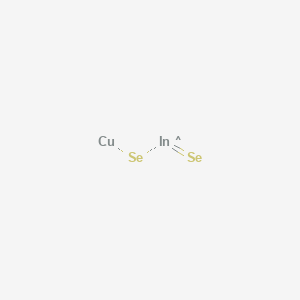

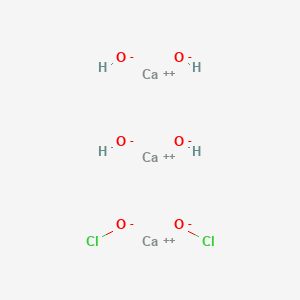
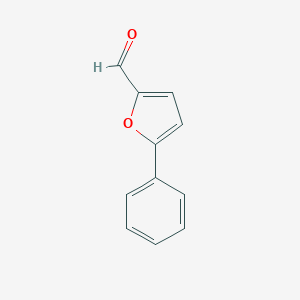



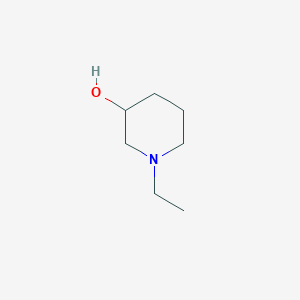
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)




